Patent

US04876277

Procedure details

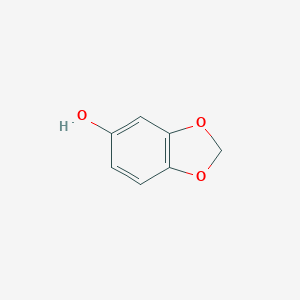

commercial piperonal (Aldrich) (60 g) was dissolved in CH2Cl2 (500 ml), m--chloroperoxybenzoic acid (MCPBA) (90 g) added in portions and left to stir at room temperature (18 hrs.). The precipitate was filtered off and washed with CH2Cl2. The combined filtrate was then washed with cold saturated Na2CO3 solution, followed by H2O, dried over anhy. MgSO4 and evaporated to dryness. The resulting formate ester, δ (CDCl3, 300 Hz): 5.99 (2H, s, OCH2O), 6.56 (1H, d, J=8 Hz, H-6), 6.65 (1H, d, J=2 Hz, H-2), 6.70 (1H, d, J=8 Hz, H-5), 8.25 (1H, s, formate), was dissolved in MeOH (250 ml) and mixed with a solution of 30 g KOH in 200 ml MeOH. The reaction mixture was left at room temp for 15 hrs., evaporated to dryness, the residue dissolved in water (300 ml), acidified to neutral by dilute HCl (6N) and extracted with ethyl acetate. The organic layer was washed with NaHCO3 followed by water, dried over anhy. MgSO4 and evaporated to dryness. The crude product (57 g) was recrystallized from hexane (48 g), to yield colourless crystals, mp. 54°-55° C.; IR νmaxKBr cm-1 : 3580, 1625; UV νmaxMeOH nm (ε): 300.1 (2436), 234.2 (2269), 215.3 (2697), with KOH in methanol 314.2 (2477), 242.6 (2781), 225.6 (2746); 1H-NMR δ (CDCl3): 5.90 2H, s, OCH2O), 6.15 (1H, dd, J=2.4, 8.0 Hz, H-6), 6.24 (1H, d, J=2.4 Hz, H-2), 6.34 (1H, d, J=8.0, Hz, H-5), 4.68 (1H, bs, exchanged with D2O, phenolic); HRMS m/z: 138.0316 (M+, 100, C7H6O3), 137.0238 (M+ -H, 88.42, C7H5O3).

[Compound]

Name

( ε )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](C=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.ClC1C=C(C=CC=1)C(OO)=[O:17].[OH-].[K+]>C(Cl)Cl.CO>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([OH:17])=[CH:5][C:4]=2[O:9]1 |f:2.3|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)OO)C=CC1

|

Step Three

[Compound]

|

Name

|

( ε )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature (18 hrs.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined filtrate was then washed with cold saturated Na2CO3 solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over anhy

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

MgSO4 and evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting formate ester, δ (CDCl3, 300 Hz): 5.99 (2H, s, OCH2O), 6.56 (1H, d, J=8 Hz, H-6), 6.65 (1H, d, J=2 Hz, H-2), 6.70 (1H, d, J=8 Hz, H-5), 8.25 (1H, s, formate), was dissolved in MeOH (250 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with a solution of 30 g KOH in 200 ml MeOH

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture was left at room temp for 15 hrs

|

|

Duration

|

15 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

, evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue dissolved in water (300 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with NaHCO3

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over anhy

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

MgSO4 and evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product (57 g) was recrystallized from hexane (48 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield colourless crystals, mp. 54°-55° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |